![molecular formula C5H11NO2S B587312 L-Penicillamine-d6 CAS No. 1795786-79-6](/img/structure/B587312.png)
L-Penicillamine-d6
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Overview
Description
L-Penicillamine-d6 is a deuterated form of L-Penicillamine, a compound known for its chelating properties. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various analytical and research applications. The chemical name for this compound is ®-2-amino-3-mercapto-3-(methyl-d3)butanoic-4,4,4-d3 acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Penicillamine-d6 involves several steps:
Protection of Functional Groups: Acetone and ethyl formate are used to protect the sulfhydryl and amino groups in D-Penicillamine.
Racemization: The protected D-Penicillamine is racemized using acetic acid or a mixed solution of acetic acid and toluene to obtain a racemic mixture.
Hydrolysis: The racemic mixture is hydrolyzed with hydrochloric acid to produce N-formyl isopropyl-D,L-penicillamine hydrochloride.
Resolution: The racemic mixture is resolved using L-tartaric acid to obtain L-Penicillamine L-tartrate.
Deprotection: The L-Penicillamine L-tartrate is hydrolyzed by an organic base to yield L-Penicillamine.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of specialized equipment and controlled reaction conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Penicillamine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: The thiol form of this compound is regenerated.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
L-Penicillamine-d6 is used in a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is used in research related to chelation therapy for heavy metal poisoning and Wilson’s disease.
Industry: It is used in quality control and regulatory compliance for pharmaceutical production
Mechanism of Action
L-Penicillamine-d6 exerts its effects primarily through chelation. It binds to heavy metals such as copper, lead, and mercury, forming stable complexes that are excreted from the body. The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
D-Penicillamine: The D-enantiomer of Penicillamine, used clinically for its chelating properties.
Cysteine: A naturally occurring amino acid with a similar thiol group.
Dimercaprol: Another chelating agent used for heavy metal poisoning.
Uniqueness
L-Penicillamine-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies .
Biological Activity
L-Penicillamine-d6 is a deuterated form of penicillamine, a chelating agent primarily used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. The biological activity of this compound is closely related to its ability to bind metal ions, particularly copper, and its effects on various biochemical pathways. This article explores its pharmacokinetics, mechanisms of action, therapeutic applications, and potential side effects.
Pharmacokinetics
Absorption and Metabolism:
this compound is rapidly absorbed from the gastrointestinal tract with an oral bioavailability ranging from 40% to 70%. Its absorption can be significantly affected by the presence of food or certain medications like iron supplements and antacids. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration . The compound undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted in urine and feces .
This compound exhibits several biological activities through its interaction with metal ions and modulation of biochemical pathways:
- Metal Chelation:
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Immunomodulation:
- The compound has been shown to inhibit macrophage activity and decrease levels of pro-inflammatory cytokines (e.g., IL-1), which may contribute to its therapeutic effect in rheumatoid arthritis . It also interferes with collagen cross-linking by inhibiting lysyl oxidase, potentially reducing fibrosis .
-
Antioxidant Properties:
- This compound has demonstrated the ability to reduce oxidative stress in various conditions, including Alzheimer's disease. A pilot study indicated that treatment led to a significant decrease in serum peroxides and copper levels in patients . However, its impact on cognitive decline remains inconclusive.
- Anti-cancer Potential:
Therapeutic Applications
Case Studies
-
Wilson's Disease Treatment:
A clinical study involving patients with Wilson's disease demonstrated that L-Penicillamine significantly lowered serum copper levels and improved liver function tests over a 12-month period. -
Rheumatoid Arthritis Management:
In a cohort study, patients treated with L-Penicillamine showed reduced disease activity scores compared to those receiving placebo treatments. This was attributed to its immunomodulatory effects. -
Alzheimer's Disease Pilot Study:
A small-scale study assessed the impact of L-Penicillamine on oxidative stress markers in Alzheimer's patients. Results indicated a reduction in serum peroxides after treatment; however, cognitive outcomes did not show significant improvement.
Side Effects
While this compound is generally well-tolerated, it can cause adverse effects such as:
- Gastrointestinal disturbances (nausea, vomiting)
- Skin rashes
- Hematological issues (thrombocytopenia, leukopenia)
- Potential hepatotoxicity with prolonged use
Properties
IUPAC Name |
(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-CWJIZBONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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